1-Cbz-2-哌啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

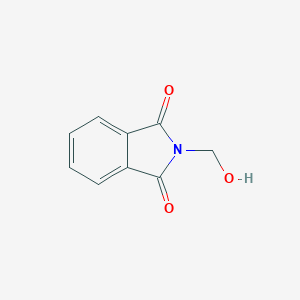

1-Cbz-2-piperidinecarboxylic acid, also known as a derivative of piperidinecarboxylic acid, is a compound of interest in organic chemistry and pharmaceutical research due to its utility as a building block in the synthesis of various natural products and potential therapeutic agents. Its structural analysis, synthesis pathways, and property evaluations are crucial for its application in designing novel compounds with desired biological activities.

Synthesis Analysis

The asymmetric synthesis of derivatives of piperidinedicarboxylic acid, including those protected with Cbz (carboxybenzyl), has been explored through multiple routes. For instance, the enantiomerically pure derivatives have been synthesized starting from L-aspartic acid beta-tert-butyl ester and involving key steps like tribenzylation, alkylation, hydroboration, and reductive amination, achieving overall yields up to 38% (Xue et al., 2002). Additionally, the synthesis of N1-Cbz piperazic acid building blocks for the total synthesis of natural products has been reported, showcasing an improved synthetic protocol for high optical purity (Papadaki et al., 2020).

Molecular Structure Analysis

Molecular structure analyses of Cbz-protected piperidine derivatives have focused on the optimization of synthetic routes and the evaluation of stereochemistry crucial for their biological activity. Techniques such as X-ray diffraction and computational methods have been employed to determine the conformation and configuration of these compounds, aiding in understanding their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Cbz-protected piperidine derivatives undergo various chemical reactions, including biohydroxylations, which have been shown to proceed with greater regioselectivity, offering pathways to synthesize hydroxylated products with specific configurations (Aitken et al., 1998). Such reactions are essential for functionalizing the piperidine ring, enabling further derivatization towards targeted medicinal chemistry applications.

科学研究应用

不对称合成应用:

- (薛等人,2002) 讨论了哌啶甲酸的 N-Boc 和 N-Cbz 保护类似物的不对称合成,重点介绍了它们在为各种合成应用创建光学纯化合物方面的潜在用途。

天然产物合成中的构建模块:

- (Papadaki 等人,2020) 探索了具有 Cbz 保护基的哌嗪酸的合成,强调了它们作为天然产物全合成中构建模块的价值。

生物催化和生物羟基化应用:

- (Aitken 等人,1998) 研究了 Cbz 保护的烷基取代哌啶的生物羟基化,表明在区域选择性生物转化中的潜在应用。

G 蛋白偶联受体 (GPCR) 靶点:

- (谢等人,2004) 提到了 1'-H-螺-(吲哚啉-3,4'-哌啶) 衍生物的合成,它们可以用作合成靶向 GPCRs 化合物的模板。

大麻素受体的拮抗剂:

- (Lan 等人,1999) 研究了吡唑衍生物,包括与 1-Cbz-2-哌啶甲酸相关的化合物,作为大麻素受体的潜在拮抗剂。

在晶体和分子结构中的应用:

- (Szafran 等人,2007) 分析了 4-哌啶甲酸盐酸盐的晶体和分子结构,阐明了其结构应用。

在配位聚合物的磁性中的应用:

- (Ahmad 等人,2012) 专注于使用与 1-Cbz-2-哌啶甲酸相关的基于羧酸盐的配体的配位聚合物的合成,展示了在研究磁性方面的应用。

NMDA 受体拮抗剂合成:

- (Bigge 等人,1989) 报道了合成 4-(3-膦丙基)-2-哌嗪甲酸(一种 NMDA 受体拮抗剂)的方法,表明神经药理学应用。

安全和危害

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, such as a dust mask type N95 (US), eyeshields, and gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

属性

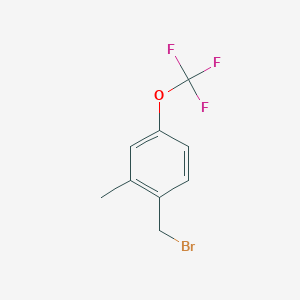

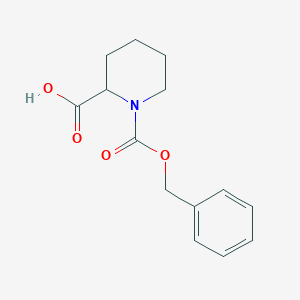

IUPAC Name |

1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAIHAKADPJIGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cbz-2-piperidinecarboxylic acid | |

CAS RN |

28697-07-6 |

Source

|

| Record name | 1-Carbobenzoxy-2-piperidinecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。